molecular formula C6H10N2S2 B053879 2-Thioxo-1-pyrrolidinethioacetamide CAS No. 117947-07-6

2-Thioxo-1-pyrrolidinethioacetamide

Cat. No.: B053879
CAS No.: 117947-07-6
M. Wt: 174.3 g/mol
InChI Key: FVNHMHXOHPFMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioxo-1-pyrrolidinethioacetamide is a sulfur-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a thioacetamide group (-NH-CS-CH3) at position 1 and a thione (-S) group at position 2.

Properties

CAS No.

117947-07-6

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide

InChI

InChI=1S/C6H10N2S2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)

InChI Key

FVNHMHXOHPFMNY-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)CC(=S)N

Isomeric SMILES

C1CC(=S)N(C1)CC(=N)S

Canonical SMILES

C1CC(=S)N(C1)CC(=S)N

Other CAS No.

117947-07-6

Synonyms

2-thio-1-pyrrolidine-thio-acetamide
2-thioxo-1-pyrrolidinethioacetamide
thiothio

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Substituents Source
2-Thioxo-1-pyrrolidinethioacetamide C₇H₁₀N₂S₂ 186.29 Thioacetamide, 2-thioxo pyrrolidine None -
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide C₁₀H₁₇N₃O₂S 243.33 Thioacetamide, 5-oxo pyrrolidine 1-propyl, 5-oxo
2-(2-Oxopyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ 142.16 Acetamide, 2-oxo pyrrolidine None
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 300.39 Thioether, pyrimidine, thietane Ethyl ester, methyl, thietane

Key Observations :

  • Lipophilicity : Thioamide- and thioether-containing compounds (e.g., ) exhibit higher logP values compared to oxygenated analogs (e.g., ), favoring membrane permeability.
  • Reactivity : Sulfur substitutions (thioxo, thioamide) enhance nucleophilicity and metal coordination, critical for enzyme inhibition or catalysis.
  • Metabolic Stability : Compounds with bulky substituents (e.g., propyl in , thietane in ) may resist oxidative degradation but could complicate synthetic accessibility.

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